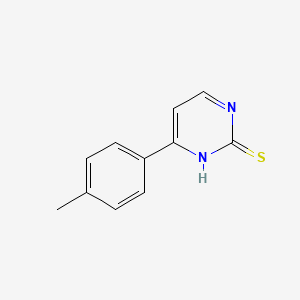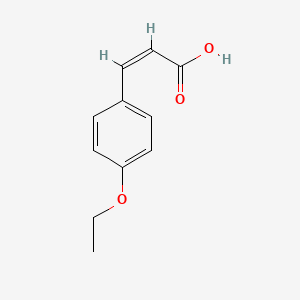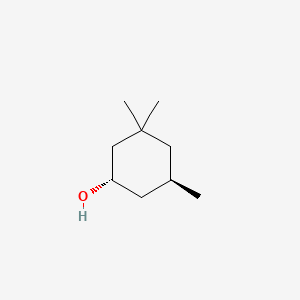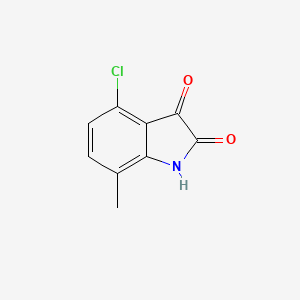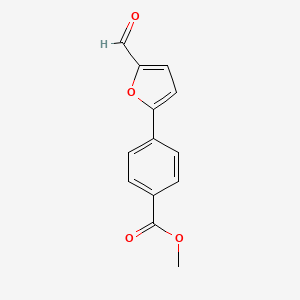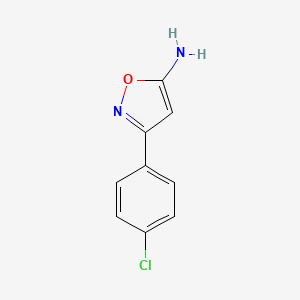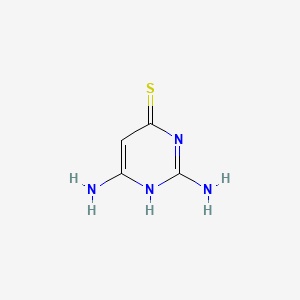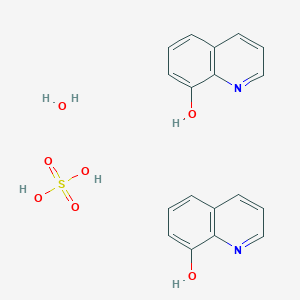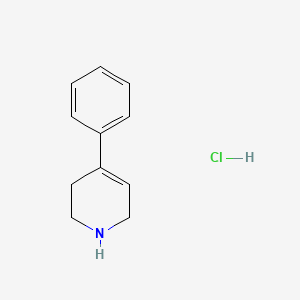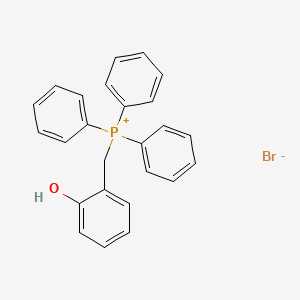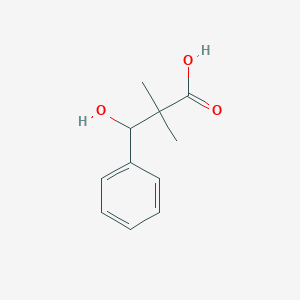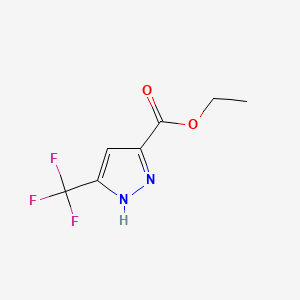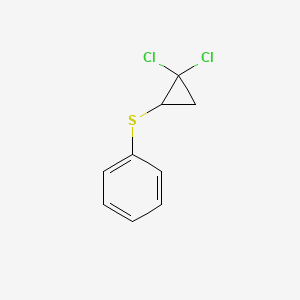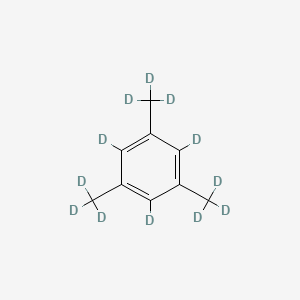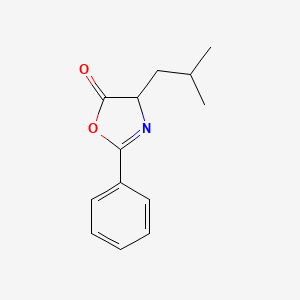
4-Isobutyl-2-phenyl-2-oxazoline-5-one
Overview
Description
4-Isobutyl-2-phenyl-2-oxazoline-5-one is a chemical compound with the molecular formula C13H15NO2. It is a type of oxazoline, a five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . Many oxazoline-based ring structures are noticeable for their biological activities .
Synthesis Analysis
The synthesis of oxazolines, including 4-Isobutyl-2-phenyl-2-oxazoline-5-one, has been a subject of numerous studies. For instance, various 2-oxazolines were prepared from aromatic aldehydes and 2-aminoethanol with pyridinium hydrobromide perbromide in water at room temperature . The reaction of aromatic aldehydes with ethylenediamine gave 2-imidazolines in good yields under the same reaction conditions .Molecular Structure Analysis
The molecular structure of 4-Isobutyl-2-phenyl-2-oxazoline-5-one can be represented by the SMILES stringCC(C)CC1=NC(=O)OC1C2=CC=CC=C2 . This indicates that the molecule contains an isobutyl group, a phenyl group, and an oxazoline ring. Chemical Reactions Analysis
Oxazolines, including 4-Isobutyl-2-phenyl-2-oxazoline-5-one, can undergo various chemical reactions. For example, they can undergo geometric isomerization and hydrogen abstraction from solvent .Physical And Chemical Properties Analysis
4-Isobutyl-2-phenyl-2-oxazoline-5-one is a solid . Its molecular weight is 217.26 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
-
Biomedical Applications
- Poly(2-oxazoline)s have shown great potential in the biomedical field . They have excellent physical and biological properties, and their structure and function are highly tunable .
- They have been used in drug delivery, protein modification, gene carriers, anti-fouling interface, cell sheet engineering, and hydrogel .
- The water solubility of poly(2-oxazoline)s is easy to modulate and is invisible in organisms, making it suitable for the development of technologies such as drug delivery, protein modification, and anti-fouling interfaces .
- Compared with the traditional gold standard poly(ethylene glycol), the stability and biological properties of poly(2-oxazoline)s are more excellent .
-
Pharmaceutical Applications
-
Industrial Applications
-
Natural Product Chemistry
-
Polymer Applications
-
Material Science
-
Synthesis of Oxazoles
-
Flow Chemistry
- Oxazolines have been synthesized in flow during the synthesis of o-methyl siphonazole, hennoxazole A, and bisoxazoline PyBox chiral ligands . This approach greatly improved the safety profile of the reaction compared to the batch synthesis, as well as providing pure products without need for additional purification .
-
Biological Activities
-
Synthesis of Oxazoles
-
Flow Chemistry
- Oxazolines have been synthesized in flow during the synthesis of o-methyl siphonazole, hennoxazole A, and bisoxazoline PyBox chiral ligands . This approach greatly improved the safety profile of the reaction compared to the batch synthesis, as well as providing pure products without need for additional purification .
-
Biological Activities
properties
IUPAC Name |
4-(2-methylpropyl)-2-phenyl-4H-1,3-oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-9(2)8-11-13(15)16-12(14-11)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHIINOMBFPLBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)OC(=N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374776 | |
| Record name | 4-Isobutyl-2-phenyl-2-oxazoline-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isobutyl-2-phenyl-2-oxazoline-5-one | |
CAS RN |
25163-98-8 | |
| Record name | 4-Isobutyl-2-phenyl-2-oxazolin-5-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25163-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isobutyl-2-phenyl-2-oxazoline-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



